[(4-Amino-1,3,5-triazin-2-yl)thio]acetic acid
Overview
Description
[(4-Amino-1,3,5-triazin-2-yl)thio]acetic acid is a compound with the molecular formula C5H6N4O2S. It is a derivative of 1,3,5-triazine, a heterocyclic compound known for its diverse biological activities.
Mechanism of Action
Target of Action
Triazine derivatives have been reported to exhibit a broad spectrum of biological activities, suggesting they interact with multiple targets . For instance, some triazine derivatives have been found to inhibit DNA gyrase, a potential drug target .
Mode of Action
For example, some triazine derivatives have been found to inhibit the activity of DNA gyrase, preventing DNA replication and thus inhibiting cell growth .
Biochemical Pathways
For instance, some triazine derivatives have been found to inhibit the activity of monoamine oxidase (MAO), enzymes that catalyze the oxidative deamination of several endogenous and exogenous monoamines .
Pharmacokinetics
The pharmacokinetics of similar compounds have been studied .
Result of Action
Some triazine derivatives have been found to exhibit antimicrobial activity, suggesting they may inhibit the growth of certain bacteria . Additionally, some triazine derivatives have been found to exhibit cytotoxic activities against various cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Amino-1,3,5-triazin-2-yl)thio]acetic acid typically involves the reaction of 2,4,6-trichloro-1,3,5-triazine with thioglycolic acid in the presence of a base such as sodium carbonate.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
[(4-Amino-1,3,5-triazin-2-yl)thio]acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the amino group or the thioglycolic acid moiety is replaced by other functional groups.
Oxidation and Reduction: The sulfur atom in the thioglycolic acid moiety can undergo oxidation to form sulfoxides or sulfones.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, typically in the presence of a base such as sodium carbonate or potassium carbonate.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used to oxidize the sulfur atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the triazine ring .
Scientific Research Applications
[(4-Amino-1,3,5-triazin-2-yl)thio]acetic acid has several scientific research applications, including:
Comparison with Similar Compounds
[(4-Amino-1,3,5-triazin-2-yl)thio]acetic acid can be compared with other 1,3,5-triazine derivatives, such as:
2,4,6-Trichloro-1,3,5-triazine: A precursor used in the synthesis of various triazine derivatives.
4-Amino-1,3,5-triazine: A simpler derivative with similar biological activities.
1,3,5-Triazine-2,4-diamine: Known for its use in herbicides and other agricultural chemicals.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other triazine derivatives .
Properties
IUPAC Name |
2-[(4-amino-1,3,5-triazin-2-yl)sulfanyl]acetic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O2S/c6-4-7-2-8-5(9-4)12-1-3(10)11/h2H,1H2,(H,10,11)(H2,6,7,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUMGCWBUHRJMSP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NC(=N1)SCC(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501227165 | |
Record name | Acetic acid, 2-[(4-amino-1,3,5-triazin-2-yl)thio]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501227165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1142201-19-1 | |
Record name | Acetic acid, 2-[(4-amino-1,3,5-triazin-2-yl)thio]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1142201-19-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetic acid, 2-[(4-amino-1,3,5-triazin-2-yl)thio]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501227165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.